

# Comparative In Vivo Efficacy of DprE1 Inhibitors: BTZ043 vs. PBTZ169

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Compound of Interest		
Compound Name:	DprE1-IN-2	
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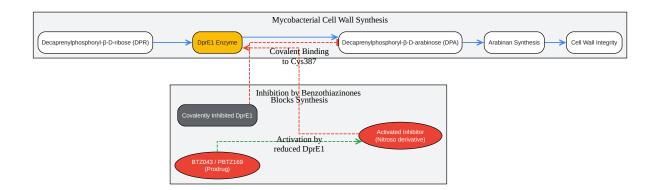
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of two leading decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) inhibitors, BTZ043 and its next-generation successor, PBTZ169. Both compounds are potent anti-tuberculosis agents that target a crucial enzyme in the mycobacterial cell wall synthesis pathway. This document summarizes key experimental data from in vivo studies, presents detailed experimental protocols, and visualizes complex biological and experimental processes.

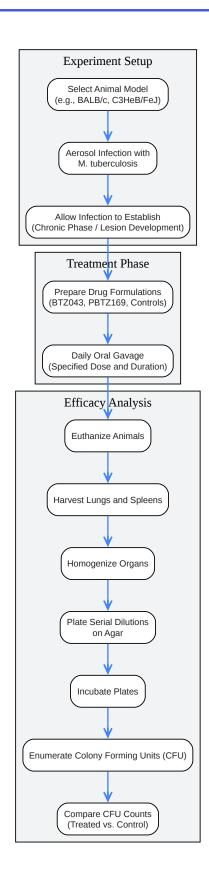
## **Mechanism of Action: Targeting DprE1**

BTZ043 and PBTZ169 share the same mechanism of action, which involves the inhibition of DprE1, a key flavoenzyme essential for the biosynthesis of the mycobacterial cell wall.[1][2] DprE1 is responsible for the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a precursor for the synthesis of arabinans.[1][2] Both BTZ043 and PBTZ169 are prodrugs that are activated by the reduced form of DprE1.[3] The activated compound then forms a covalent adduct with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme, disruption of cell wall synthesis, and ultimately bacterial cell death.[4][5]









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